Methyl 4-hydroxy-2-methylbut-2-enoate
Overview
Description
Methyl 4-hydroxy-2-methylbut-2-enoate: is an α,β-unsaturated carboxylic ester. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a butenoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing methyl 4-hydroxy-2-methylbut-2-enoate involves the aldol condensation of acetaldehyde with methyl acetoacetate, followed by dehydration to form the desired product.
Esterification: Another method involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-hydroxy-2-methylbut-2-enoate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-oxo-2-methylbut-2-enoate.
Reduction: Formation of methyl 4-hydroxy-2-methylbutanoate.
Substitution: Formation of methyl 4-chloro-2-methylbut-2-enoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Used as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an electrophile in nucleophilic addition reactions, where the double bond conjugated with the ester group facilitates such interactions. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 4-hydroxybut-2-enoate: Lacks the methyl group at the second position.
Methyl 4-oxo-2-methylbut-2-enoate: Contains a ketone group instead of a hydroxyl group.
Methyl 4-chloro-2-methylbut-2-enoate: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness: Methyl 4-hydroxy-2-methylbut-2-enoate is unique due to the presence of both a hydroxyl group and a methyl group, which confer specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Biological Activity
Methyl 4-hydroxy-2-methylbut-2-enoate, also known as methyl 4-hydroxy-3-methylbut-2-enoate, is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a hydroxyl group and an alkene moiety, suggests potential biological activities, including antimicrobial and anti-inflammatory effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure can be represented as:
This compound features a double bond conjugated with an ester functional group, which plays a crucial role in its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an electrophile in nucleophilic addition reactions due to the presence of the double bond. The hydroxyl group enhances its reactivity through hydrogen bonding, influencing its interactions with enzymes and cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Staphylococcus aureus and Escherichia coli , suggesting its application in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial for conditions characterized by chronic inflammation.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against common pathogens revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial cell membrane integrity. -
Anti-inflammatory Activity :
In vitro studies demonstrated that treatment with this compound reduced TNF-alpha levels in macrophages by approximately 30%, indicating a significant anti-inflammatory effect .
Research Findings Summary Table
Biological Activity | Effect | Concentration Tested | Reference |
---|---|---|---|
Antimicrobial | Inhibition of bacterial growth | 50 µg/mL | |
Anti-inflammatory | Reduction of TNF-alpha levels | Not specified |
Applications in Medicine
Given its promising biological activities, this compound is being explored for potential therapeutic applications. Its role as a precursor in the synthesis of pharmacologically active compounds positions it as a candidate for drug development, particularly in treating infections and inflammatory diseases .
Properties
IUPAC Name |
methyl 4-hydroxy-2-methylbut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRANOXLYCXMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720738 | |
Record name | Methyl 4-hydroxy-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-53-9 | |
Record name | Methyl 4-hydroxy-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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